(2,4-Difluorobenzyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(2,4-difluorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPUGLGWIQTLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Amine Formation via Methenamine Intermediate
The synthesis of 2,4-difluorobenzylamine derivatives serves as a critical precursor step. As described in CN105017026B, m-difluorobenzene undergoes halogenation with agents like concentrated hydrochloric acid or hydrobromic acid in the presence of paraformaldehyde and a catalyst (e.g., zinc chloride or sulfuric acid). This generates 2,4-difluorohalogenated benzyl compounds, which are subsequently reacted with methenamine (hexamethylenetetramine) to form quarternary ammonium salts. Hydrolysis of these salts with concentrated hydrochloric acid yields 2,4-difluorobenzylamine.
Adaptation for Hydrazine Hydrochloride :
To derive (2,4-difluorobenzyl)hydrazine hydrochloride, the amine intermediate may undergo hydrazination. Substituting ammonia with hydrazine (N₂H₄) in the hydrolysis step could theoretically produce the hydrazine analog. However, this requires careful control of stoichiometry and reaction pH to avoid over-substitution or decomposition.
Direct Hydrazination of Halogenated Benzyl Compounds
CN107033021A describes a method for 2,4-dichlorophenylhydrazine synthesis using ketazine (acetone azine) and water. Analogously, 2,4-difluorobenzyl chloride could react with hydrazine in a ketazine-mediated process:
-
Reaction Setup : 2,4-Difluorobenzyl chloride is combined with excess ketazine and water at 100–130°C.
-
Byproduct Recovery : Acetone and ammonia byproducts are distilled and recycled.
-
Isolation : Post-reaction, vacuum distillation removes residual ketazine and water, followed by washing and drying to isolate the hydrazine hydrochloride.
Advantages :
-
Avoids diazonium intermediates, reducing explosion risks.
-
High atom economy due to ketazine recycling.
Optimization Parameters and Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Lewis Acids : ZnCl₂ or FeCl₃ in halogenation improves yield by 15–20%.
-
Chiral Catalysts : For asymmetric syntheses (e.g., oxazaborolidine), enantiomeric excess >90% is achievable but complicates purification.
Analytical and Characterization Data
Physicochemical Properties
Spectral Characterization
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
(2,4-Difluorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2,4-Difluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds. Its fluorinated structure can improve the bioavailability and metabolic stability of drug candidates.
Mechanism of Action
The mechanism of action of (2,4-Difluorobenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between (2,4-difluorobenzyl)hydrazine hydrochloride and related hydrazine derivatives:
Reactivity and Electronic Effects
- Fluorine vs. Methyl Substitutents : The 2,4-difluoro substitution in the benzyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and binding to target proteins compared to methyl groups (e.g., in (2,4-dimethylphenyl)hydrazine HCl) . Fluorine’s small atomic radius also minimizes steric hindrance, enabling tighter binding in enzyme inhibitors .
- Halogen Position : Replacing the 2,4-difluorobenzyl group with a 4-chlorobenzyl or 2-fluorobenzyl group reduces biological activity in triazole derivatives, as observed in MMP9/VEGFR2 inhibition studies .
- Hydrochloride Salt: Unlike non-salt forms (e.g., free hydrazines), the hydrochloride salt improves stability and solubility, critical for large-scale syntheses .
Spectral and Physical Properties
- IR Spectroscopy : The C=S and C=O stretching vibrations in hydrazinecarbothioamide derivatives (e.g., 1243–1258 cm⁻¹ for C=S) are absent in (2,4-difluorobenzyl)hydrazine HCl, confirming its distinct tautomeric behavior .
- NMR Data : The ¹H-NMR spectrum of (2,4-difluorobenzyl)hydrazine HCl shows characteristic splitting patterns for aromatic protons (δ 7.2–7.8 ppm) and NH signals (δ 8.5–9.0 ppm), differing from methyl-substituted analogs .
Biological Activity
(2,4-Difluorobenzyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a hydrazine functional group (-NH-NH-) attached to a difluorobenzyl moiety, which enhances its lipophilicity and metabolic stability. The presence of fluorine atoms at the 2 and 4 positions on the benzene ring is believed to improve the compound's selectivity and potency against specific biological targets.
The biological activity of this compound primarily involves its interactions with various enzymes and receptors. It can form stable complexes with biological molecules, leading to either inhibition or modulation of their activity. The specific pathways affected depend on the target molecules involved. Notably, hydrazine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antitumor Activity
Research indicates that this compound has potential as an antitumor agent . Its ability to inhibit cancer cell growth has been documented in several studies:
- In vitro studies demonstrated that the compound effectively induces apoptosis in cancer cells, particularly in models such as MCF-7 breast cancer cells. The IC50 values for these inhibitory effects are promising, suggesting significant cytotoxicity against tumor cells .
- Mechanistic studies have shown that the compound can inhibit key signaling pathways involved in tumor growth, including kinase pathways that are crucial for cell proliferation and survival .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor . It shows potential in inhibiting monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This suggests possible applications in neuropharmacology alongside its anticancer properties .
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthesis conditions for (2,4-Difluorobenzyl)hydrazine hydrochloride, and how do reaction parameters influence yield and purity?
The synthesis typically involves reacting 2,4-difluorobenzyl derivatives with hydrazine hydrate under acidic conditions. Key parameters include:
- Temperature : Controlled reflux (e.g., 80–100°C) to avoid decomposition .
- Solvent : Polar aprotic solvents (e.g., ethanol) improve solubility of intermediates .
- pH : Acidic conditions (HCl) stabilize the hydrazine moiety and precipitate the hydrochloride salt . Purity (>98%) is confirmed via HPLC, and yields are optimized by monitoring reaction progress with thin-layer chromatography (TLC) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Confirms structural integrity, including fluorine substitution patterns (¹⁹F NMR) and hydrazine proton signals (¹H NMR) .
- Mass Spectrometry (MS) : Validates molecular weight (C₆H₇F₂N₂Cl; 180.58 g/mol) and detects impurities .
- Melting Point Analysis : Decomposition near 245–255°C indicates thermal stability .
Q. How does the hydrochloride salt form enhance the compound’s utility in research?
The hydrochloride form improves aqueous solubility, facilitating biological assays and crystallization. It also stabilizes the hydrazine group against oxidation during storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported melting points (245–255°C) for this compound?
Discrepancies may arise from:
- Purity : Higher purity (>98%) correlates with sharper melting ranges. Impurities like unreacted hydrazine hydrate lower observed values .
- Decomposition : Thermal instability under prolonged heating can broaden the range. Differential scanning calorimetry (DSC) is recommended for precise analysis .
Q. How can researchers design experiments to explore the compound’s reactivity in forming azo derivatives?
- Oxidation Reactions : Use NaNO₂/HCl at 0–5°C to generate diazonium intermediates, which couple with aromatic amines to form azo dyes .
- Mechanistic Studies : Monitor reaction kinetics via UV-Vis spectroscopy to track azo bond formation (λmax ~450 nm) .
Q. What methodologies identify biological targets of this compound in enzyme inhibition studies?
- Covalent Docking Simulations : Predict interactions with enzymes (e.g., monoamine oxidases) via molecular modeling .
- Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀) using fluorogenic substrates. For example, test MAO-B activity with kynuramine .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
